

Application Note: Ion Chromatography for the Assay of Risedronate Sodium in Tablets

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Compound of Interest

Compound Name:	Risedronate sodium hemi-pentahydrate
Cat. No.:	B1250904

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Abstract This application note details a robust and accurate ion chromatography (IC) method for the quantitative determination of risedronate sodium in pharmaceutical tablet formulations. Risedronate, a bisphosphonate, is challenging to analyze using traditional reversed-phase HPLC due to its high polarity.^[1] This method, based on the U.S. Pharmacopeia (USP) monograph, utilizes anion-exchange chromatography with UV detection, providing a reliable approach for quality control and assay verification.^[2] The protocol covers instrumentation, sample preparation, chromatographic conditions, and method validation parameters, demonstrating its suitability for routine analysis in a quality control environment.

Introduction

Risedronate sodium is a pyridinyl bisphosphonate used to treat osteoporosis and other bone diseases.^[2] Accurate quantification of the active pharmaceutical ingredient (API) in the final dosage form is crucial for ensuring the safety and efficacy of the medication.^[2] The USP monograph outlines an ion chromatography method for this purpose.^[2] This technique is well-suited for separating polar, ionic compounds like bisphosphonates. The method described here employs an anion-exchange column with an EDTA-based mobile phase to achieve separation, followed by UV detection.^[2] The EDTA in the mobile phase also serves to chelate any metal contaminants, which can otherwise cause severe peak tailing with phosphate compounds.^[3]

Experimental Protocol

2.1 Instrumentation and Consumables

- IC System: A biocompatible or metal-free IC system, such as a Thermo Scientific Dionex ICS-series or Agilent 1260 Infinity Bio-inert Quaternary LC System, is required to prevent interactions with the phosphate groups of the analyte.[3][4]
- Anion-Exchange Column: Dionex IonPac™ AS7, 4 × 250 mm (USP L48 designation).[2]
- Detector: UV-Vis Detector set at 263 nm.[2]
- Data Acquisition: Chromatography Data System (CDS), such as Chromeleon™.[2]
- Other: Analytical balance, vortex mixer, sonicator, centrifuge, 0.45- μ m nylon filters.

2.2 Reagents and Solutions

- Water: Deionized (DI) water, $>18\text{ M}\Omega\cdot\text{cm}$ resistivity.
- Eddate Disodium (EDTA): Analytical grade.
- Sodium Hydroxide (NaOH): 5 M solution.
- Risedronate Sodium Reference Standard (RS): USP grade.
- Mobile Phase / Diluent (4.8 mM EDTA, pH 9.5):
 - Weigh and transfer 1.80 g of EDTA into a 1 L polypropylene bottle.
 - Add 1000 g of degassed DI water and mix until fully dissolved.
 - Adjust the pH to 9.5 ± 0.1 by adding approximately 1.16 mL of 5 M NaOH solution. This solution serves as both the mobile phase and the diluent for all standards and samples.

2.3 Standard Preparation

- Note: Risedronate sodium can exist in different hydrated forms (e.g., hemi-pentahydrate). All concentrations must be calculated on an anhydrous basis. The hemi-pentahydrate form

contains approximately 87.1% anhydrous risedronate sodium.

- Standard Stock Solution (e.g., 1.0 mg/mL anhydrous risedronate):
 - Accurately weigh the equivalent of 100 mg of anhydrous risedronate sodium RS (e.g., approximately 115 mg of **risedronate sodium hemi-pentahydrate**) into a suitable volumetric flask.
 - Dissolve and dilute to volume with the diluent.
- Working Standard Solution (0.1 mg/mL):
 - Dilute the Standard Stock Solution 1:10 with the diluent. For example, transfer 1.0 mL of the stock solution into a polypropylene bottle and bring the final weight to 10.0 g with diluent.

2.4 Sample Preparation (from 35 mg Tablets)

- Place 5 tablets into a suitable container and add 350 g of diluent.
- Shake the container continuously for 10 minutes, then sonicate for 5 minutes to ensure complete dissolution. This yields a solution of approximately 0.5 mg/mL.
- Allow the insoluble excipients to settle. Decant approximately 10 mL of the supernatant into a centrifuge tube.
- Centrifuge the supernatant at 5000 rpm for 15 minutes.
- Dilute 2 mL of the clear supernatant to 10 mL with the diluent to obtain a final target concentration of 0.1 mg/mL of risedronate sodium.
- Filter the final solution through a 0.45- μ m nylon filter before injection, if necessary.

Chromatographic Conditions

Parameter	Setting
Column	Dionex IonPac AS7 (4 x 250 mm), USP L48[2]
Mobile Phase	4.8 mM EDTA, pH 9.5 ± 0.1[2]
Flow Rate	0.8 mL/min[2]
Injection Volume	20 µL[2]
Column Temperature	25 °C[2]
Detection	UV at 263 nm[2]
Run Time	~15 minutes[2]

Method Validation Summary

The described method has been validated according to regulatory guidelines, demonstrating its reliability for the intended purpose. The key performance characteristics are summarized below.

Validation Parameter	Result	Specification
Linearity Range (Drug Product)	0.05 - 0.15 mg/mL	N/A
Correlation Coefficient (r^2)	> 0.999[3]	≥ 0.999
Accuracy (% Recovery)	97.1% - 98.3%	90.0% - 110.0%[3]
Precision (% RSD)	< 2.0%[3]	≤ 2.0%
Limit of Detection (LOD)	0.08 µg/mL	N/A
Limit of Quantitation (LOQ)	0.3 µg/mL	N/A
Retention Time (Risedronate)	~11.9 min	N/A

Results and Discussion

Under the specified chromatographic conditions, risedronate is well-separated from common tablet excipients and its related compounds. A typical chromatogram shows a sharp, well-

defined peak for risedronate eluting at approximately 11.9 minutes. The method's linearity, accuracy, and precision fall well within the acceptance criteria for pharmaceutical assays.^[3] The average assay result for tablets was found to be 98.3% of the label claim, which meets the USP specification of 90.0% to 110.0%.

Workflow Diagram

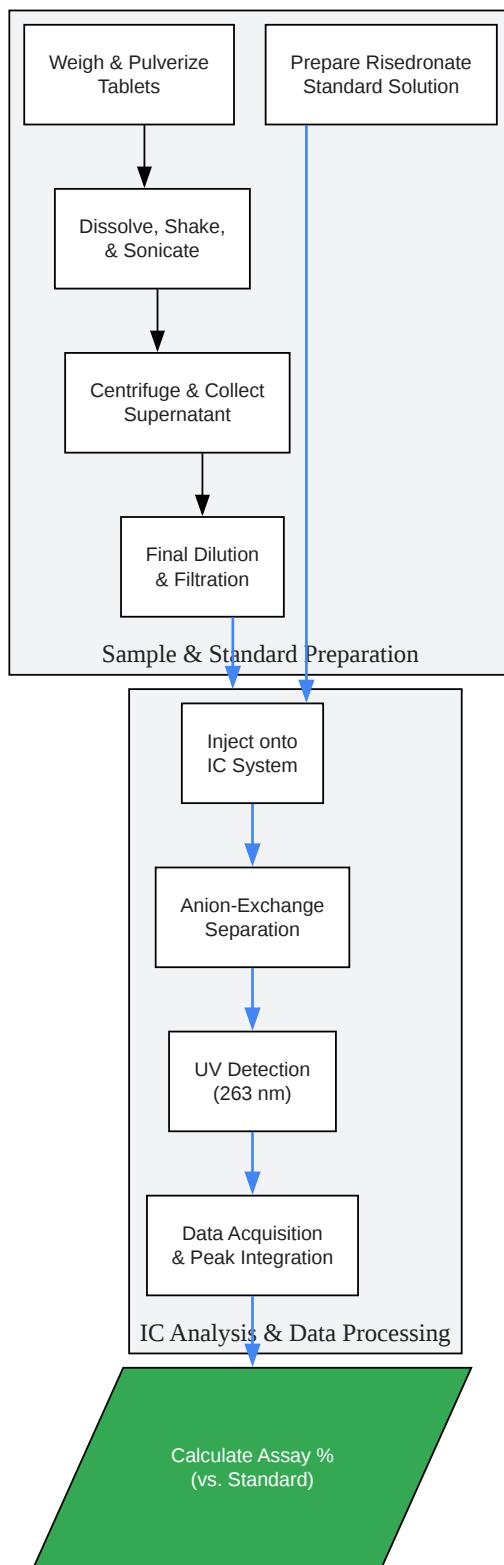


Figure 1. Experimental Workflow for Risedronate Sodium Assay

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Caption: Workflow for Risedronate Assay in Tablets.

Conclusion

The ion chromatography method detailed in this application note is specific, accurate, and precise for the determination of risedronate sodium in tablets. It adheres to the principles outlined in the USP monograph and is suitable for use in quality control laboratories for product release testing and stability studies. The use of a metal-free system is critical for achieving good peak shape and reliable results.^[3]

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